Ezetimibe Fluoro Isomer

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Ezetimibe Fluoro Isomer is a derivative of ezetimibe, a medication primarily used to lower cholesterol levels by inhibiting the absorption of cholesterol in the intestines. Ezetimibe itself is classified as an azetidinone derivative and is recognized for its role as an antihyperlipidemic agent. The fluoro isomer specifically refers to the compound with fluorine substituents, which can significantly influence its pharmacological properties and biological activity.

Ezetimibe Fluoro Isomer, as an impurity, lacks a well-defined mechanism of action. It likely does not significantly contribute to the cholesterol-lowering effect of Ezetimibe medications.

Impurity Standard

Ezetimibe Fluoro Isomer is primarily used as an impurity standard in scientific research. Impurities are unwanted substances present in a drug product at low levels. Researchers use Ezetimibe Fluoro Isomer to ensure the purity of Ezetimibe, the active ingredient in medications that lower cholesterol []. By comparing a sample of Ezetimibe to the Ezetimibe Fluoro Isomer, scientists can identify and quantify any impurities present in the drug []. This helps ensure the safety and efficacy of the final medication.

Potential Research Applications

The research applications of Ezetimibe Fluoro Isomer itself are not extensively documented. However, due to its structural similarity to Ezetimibe, it may hold potential for further scientific exploration. Ezetimibe works by inhibiting cholesterol absorption in the intestine. Scientists might investigate whether Ezetimibe Fluoro Isomer possesses similar properties or if it interacts with the cholesterol absorption process in a different way []. This could lead to the discovery of new therapeutic targets for cholesterol management.

- Wittig Reaction: This reaction generates predominantly the Z-isomer with a high yield, facilitating selective isolation.

- Cyclization: The Z-isomer is cyclized using silylating agents and fluoride ion catalysts to yield intermediates necessary for the final product.

- Oxidation and Reduction: Subsequent steps involve oxidizing intermediates to ketones and reducing them to obtain the desired hydroxylated forms .

Ezetimibe Fluoro Isomer exhibits significant biological activity as it selectively inhibits cholesterol absorption across the intestinal wall. This mechanism effectively lowers serum cholesterol levels, making it a valuable therapeutic agent in managing hyperlipidemia. The presence of fluorine in its structure enhances its potency and selectivity compared to non-fluorinated analogs .

The synthesis of Ezetimibe Fluoro Isomer can be summarized as follows:

- Starting Materials: Utilize 4-fluorobenzaldehyde and appropriate amines.

- Wittig Reaction: Conduct the Wittig reaction to form Z-alkenes.

- Cyclization: Employ cyclization techniques using silylating agents such as bis-trimethylsilyl acetamide.

- Purification: Isolate and purify the desired isomers through crystallization and chromatography techniques .

Studies on Ezetimibe Fluoro Isomer have shown that it interacts with various biological pathways involved in lipid metabolism. It primarily affects:

- Cholesterol Transport Proteins: By inhibiting Niemann-Pick C1-like 1 protein, it reduces intestinal cholesterol absorption.

- Drug Interactions: Ezetimibe may have interactions with other lipid-lowering medications, necessitating careful monitoring during combination therapy .

Ezetimibe Fluoro Isomer shares structural and functional similarities with several other compounds, particularly those used in lipid management. Here are some notable comparisons:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Ezetimibe | Azetidinone | Inhibits intestinal cholesterol absorption | First-in-class cholesterol absorption inhibitor |

| Simvastatin | Statin | Inhibits HMG-CoA reductase | Primarily lowers LDL cholesterol |

| Atorvastatin | Statin | Inhibits HMG-CoA reductase | Potent LDL reduction |

| Rosuvastatin | Statin | Inhibits HMG-CoA reductase | Higher potency in lowering LDL |

| Desfluoro Ezetimibe | Impurity | Similar mechanism but less effective | Lacks fluorine group |

Ezetimibe Fluoro Isomer is unique due to its specific fluorine substitution, which enhances its selectivity and efficacy compared to other similar compounds that do not possess this modification .

Parent Ezetimibe Structure and Properties

Ezetimibe represents a β-lactam cholesterol absorption inhibitor with the molecular formula C₂₄H₂₁F₂NO₃ and a molecular weight of 409.43 g/mol [1] [2]. The parent compound is characterized as a β-lactam that is azetidin-2-one which is substituted at positions 1, 3, and 4 by p-fluorophenyl, 3-(p-fluorophenyl)-3-hydroxypropyl, and 4-hydroxyphenyl groups, respectively [1]. The structure features a four-membered β-lactam ring as the core pharmacophore, with three distinct substituents that contribute to its biological activity [1] [2].

Structural Variations of Fluorinated Analogs

Meta-Fluoroaniline Analog (3-Fluoro Impurity)

The meta-fluoroaniline analog of ezetimibe represents a positional isomer where the fluorine atom on the N-phenyl ring is relocated from the para position to the meta position [5] [19]. This compound maintains the molecular formula C₂₄H₂₁F₂NO₃ with an identical molecular weight of 409.43 g/mol, but exhibits different structural characteristics due to the altered fluorine positioning [5]. The complete IUPAC nomenclature for this analog is (3R,4S)-1-(3-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one [19].

This structural variation maintains the same stereochemical configuration as the parent compound at the β-lactam ring (3R,4S) and the side chain hydroxyl group (3'S) [5] [19]. The meta-fluoroaniline analog is considered a reference impurity standard and is utilized in pharmaceutical analytical testing for quality control purposes [5]. The compound demonstrates similar physicochemical properties to the parent ezetimibe, including comparable solubility characteristics and stability profiles [5].

Ortho-Fluorobenzene Isomer

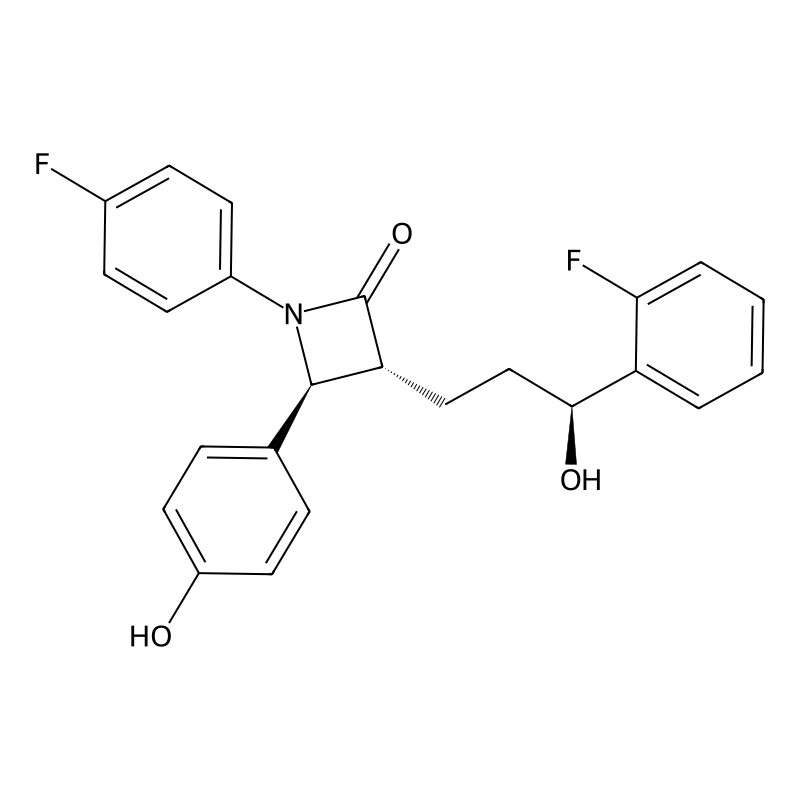

The ortho-fluorobenzene isomer represents a significant stereochemical variation of ezetimibe with CAS number 1798008-25-9 [6]. This isomer exhibits the molecular formula C₂₄H₂₁F₂NO₃ and maintains the same molecular weight of 409.43 g/mol as the parent compound [6]. The distinguishing characteristic of this isomer lies in its altered stereochemical configuration, designated as (3S,4R)-1-(4-Fluorophenyl)-3-[(3R)-3-(2-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone [6].

The structural modification involves the repositioning of the fluorine atom from the para position to the ortho position on the side chain phenyl ring, accompanied by a complete inversion of stereochemistry at all three chiral centers [6]. This results in the (3S,4R,3'R) configuration, making it a diastereomer of the parent ezetimibe rather than a simple positional isomer [6]. The compound is also referred to as the ezetimibe fluoro isomer in pharmaceutical literature and serves as an important reference standard for impurity profiling [6].

α-Fluoro-β-Lactam-Containing Derivatives

The α-fluoro-β-lactam-containing derivatives represent a unique class of ezetimibe analogs where fluorine substitution occurs directly on the β-lactam ring structure [4] [21]. These derivatives are synthesized starting from α-bromo-α-fluoro-β-lactam precursors, which are readily prepared from ethyl dibromofluoroacetate [4]. The synthesis methodology involves radical allylation as a key step for introducing the C3 alkyl side chain, followed by diastereoselective allylation to establish the relative configuration between the C3 and C4 positions of the β-lactam nucleus [4] [21].

The molecular formula for these derivatives typically becomes C₂₄H₂₀F₃NO₃ due to the additional fluorine atom incorporated at the α-position of the β-lactam ring, resulting in a molecular weight of approximately 427.42 g/mol [4]. The structural modification involves the introduction of a fluorine atom adjacent to the carbonyl group of the β-lactam ring, which significantly alters the electronic properties and potentially the biological activity of the molecule [21]. Further structural elaboration involves Wacker oxidation and nucleophilic arylation to construct the characteristic 3'-(4-fluorophenyl)-3'-hydroxypropyl side chain [4] [21].

SSR Type Isomer

The SSR type isomer, with CAS number 1593543-00-0, represents a stereoisomeric variation of ezetimibe with the molecular formula C₂₄H₂₁F₂NO₃ and molecular weight of 409.43 g/mol [9] [10]. The compound is chemically designated as (3S,4R)-1-(4-Fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one [9]. This isomer is also known as (3'S,3S,4R)-Ezetimibe, indicating the specific stereochemical configuration at each chiral center [9].

The SSR designation refers to the stereochemical sequence at the C3, C4, and C3' positions respectively, where the compound exhibits S configuration at C3, R configuration at C4, and S configuration at the side chain hydroxyl carbon [9] [10]. This stereoisomer differs from the parent ezetimibe primarily in the inversion of configuration at the C3 and C4 positions of the β-lactam ring while maintaining the same configuration at the side chain hydroxyl group [9]. The compound serves as an important reference standard for pharmaceutical quality control and is utilized in analytical method development and validation procedures [9].

IUPAC Nomenclature and Identifiers

The systematic IUPAC nomenclature for ezetimibe and its fluorinated analogs follows the standard conventions for β-lactam compounds. The parent ezetimibe is designated as (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone [17]. Alternative systematic names include 2-Azetidinone, 1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-, (3R,4S)- [17].

The nomenclature system emphasizes the stereochemical descriptors that define the absolute configuration at each chiral center [17]. The numbering system for the β-lactam ring follows the standard convention where the nitrogen atom is designated as position 1, the carbonyl carbon as position 2, and the subsequent carbons as positions 3 and 4 [17]. The side chain substituents are named according to their attachment points and stereochemical configurations [17].

For the fluorinated analogs, the systematic names reflect the positional changes of fluorine atoms and stereochemical variations. The meta-fluoroaniline analog is named (3R,4S)-1-(3-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one [19]. The ortho-fluorobenzene isomer carries the designation (3S,4R)-1-(4-Fluorophenyl)-3-[(3R)-3-(2-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone [6]. The SSR type isomer is systematically named (3S,4R)-1-(4-Fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one [9].

Stereochemical Considerations

Chiral Centers and Relative Configuration

Ezetimibe and its fluorinated analogs possess three asymmetric carbon centers that define their stereochemical complexity [16] [22]. The three chiral centers are located at the C3 and C4 positions of the β-lactam ring and at the hydroxyl-bearing carbon (C3') of the side chain [23]. These three asymmetric carbons theoretically give rise to eight possible stereoisomers (2³ = 8), although not all stereoisomers are formed during typical synthetic procedures due to the selectivity of the synthetic routes employed [16] [22].

The parent ezetimibe exhibits the (3R,4S,3'S) absolute configuration, which represents the therapeutically active form [14] [15]. The relative configuration between the C3 and C4 positions of the β-lactam ring is trans, which is crucial for biological activity [23]. The side chain hydroxyl group maintains the S configuration in the parent compound, contributing to the overall three-dimensional structure required for optimal biological activity [15].

The synthesis of ezetimibe relies on a multi-step approach that constructs the characteristic β-lactam core while installing the necessary stereochemistry and functional groups [1] [2]. The general synthetic strategy involves the formation of three key chiral centers: two located on the β-lactam ring at C-2 and C-11, and one hydroxyl-bearing center at C-5 in the side chain [1]. The molecule is manufactured as a single enantiomer with absolute stereochemistry (2R,11S,5S) [1].

The fundamental approach begins with the preparation of an optically active oxazolidinone intermediate, specifically 3-[5-(4-fluorophenyl)-1,5-dioxopentyl]-4-(S)-phenyloxazolidin-2-one (Eze-3) [1]. This intermediate serves as the chiral auxiliary that controls the stereochemical outcome of subsequent transformations. The ketone functionality of Eze-3 is protected using trimethyl orthoformate in the presence of p-toluenesulfonic acid monohydrate as a catalyst to form the dimethyl ketal Eze-4 in 83% yield [1].

Concurrent with ketal formation, the imine component is prepared through the condensation of 4-hydroxybenzaldehyde with 4-fluoroaniline in isopropanol at 60°C, yielding 4-((4-fluorophenylimino)methyl)phenol (Eze-1) in 82% yield [1]. This imine subsequently undergoes protection with benzyl chloroformate under basic conditions using diisopropylethylamine as the base to afford the Cbz-protected imine Eze-2 [1].

The critical carbon-carbon bond forming step involves the highly exothermic coupling reaction between the protected imine Eze-2 and the ketal-protected oxazolidinone Eze-4 [1]. This transformation utilizes a titanium complex prepared by mixing titanium tetrachloride and titanium tetraisopropoxide in a 3:1 ratio, generating Ti(OiPr)Cl₃ as the active catalytic species [1]. The reaction is conducted under stringent cooling to -45°C in methylene chloride to control the exothermic nature of the process.

Specialized Synthesis of Fluorinated Analogs

Radical Allylation of α-Bromo-α-Fluoro-β-Lactam

The radical allylation of α-bromo-α-fluoro-β-lactam represents a highly efficient and diastereoselective method for introducing the C3 alkyl side chain in fluorinated ezetimibe analogs [3] [4]. This methodology begins with the preparation of α-bromo-α-fluoro-β-lactam from ethyl dibromofluoroacetate through a cyclocondensation reaction with N-benzylidene-4-fluoroaniline [3].

The radical allylation process employs allyltributyltin as the allyl donor and triethylborane (Et₃B) as the radical initiator under oxygen bubbling conditions [3]. The reaction is typically conducted at temperatures ranging from -78°C to -40°C to ensure optimal diastereoselectivity [3]. Under these conditions, the transformation proceeds with exceptional stereochemical control, achieving greater than 95% diastereoselectivity in favor of the syn-diastereomer and delivering products in 92% yield [3].

The mechanism involves the generation of alkyl radicals from the α-bromo-α-fluoro-β-lactam substrate through single electron transfer from the triethylborane-oxygen system [3]. The resulting carbon-centered radical then undergoes facile addition to the allyl donor, with the facial selectivity dictated by the existing stereochemistry of the β-lactam ring [3]. This approach avoids the decomposition pathways commonly associated with traditional lithiation methods, making it particularly valuable for fluorinated substrates [3].

Wacker Oxidation and Nucleophilic Arylation

Following the introduction of the allyl side chain, the terminal alkene undergoes regioselective Wacker oxidation to form the corresponding aldehyde intermediate [3] [4]. This transformation utilizes palladium chloride as the catalyst in the presence of copper chloride as the co-oxidant, with the reaction conducted in aqueous media at ambient temperature [3]. The Wacker oxidation proceeds with high regioselectivity, exclusively targeting the terminal position of the alkene to provide the desired aldehyde functionality [3].

The resulting aldehyde intermediate then serves as the electrophilic partner in a nucleophilic arylation reaction [3]. This step employs 4-fluorophenyl Grignard reagents to install the characteristic 3'-(4-fluorophenyl)-3'-hydroxypropyl group found in ezetimibe [3]. The nucleophilic addition proceeds through standard carbonyl addition mechanisms, providing the secondary alcohol with the requisite stereochemistry [3]. While this step may produce a mixture of diastereomers, the subsequent purification and crystallization processes can be employed to enrich the desired stereoisomer [3].

Chiral Reduction Strategies

The enantioselective reduction of ketone intermediates represents a crucial transformation in ezetimibe synthesis, particularly for establishing the (S)-configuration at the hydroxyl-bearing carbon center [1]. The Corey-Bakshi-Shibata (CBS) reduction protocol serves as the method of choice for this transformation [1].

The CBS reduction employs borane dimethyl sulfide complex (BH₃·Me₂S) as the hydride source in combination with (R)-2-Me-CBS oxazaborolidine as the chiral catalyst [1]. The reaction is typically conducted in methylene chloride at low temperatures to maximize enantioselectivity [1]. Under optimized conditions, this transformation delivers the desired alcohol products in 79-82% yield with 98% diastereomeric excess [1].

The mechanism involves the formation of a chiral oxazaborolidine-borane complex that coordinates to the ketone substrate in a well-defined transition state [1]. The facial selectivity is determined by the steric environment created by the phenyl substituents on the oxazaborolidine catalyst [1]. The high level of stereocontrol achieved makes this method particularly valuable for accessing enantiomerically pure ezetimibe intermediates [1].

For the preparation of the opposite enantiomer or epimeric alcohols, (S)-2-Me-CBS oxazaborolidine can be employed under identical conditions [1]. This flexibility allows for the synthesis of various stereoisomers that may be required for structure-activity relationship studies or as reference standards for analytical purposes [1].

Lewis Acid-Catalyzed Addition Reactions

The titanium complex-catalyzed addition of oxazolidinone enolates to imines represents the key bond-forming transformation that establishes the β-lactam core structure [1]. This Lewis acid-catalyzed process creates two chiral centers simultaneously while forming the crucial carbon-nitrogen bond [1].

The transformation begins with the generation of a titanium enolate from the ketal-protected oxazolidinone Eze-4 using diisopropylethylamine as the base [1]. The resulting enolate coordinates to the titanium complex Ti(OiPr)Cl₃, forming a chelated intermediate that exists predominantly in the (Z)-configuration due to the steric bulk of the phenyl group on the oxazolidinone ring [1].

The imine substrate Eze-2 adopts an (E)-configuration and coordinates to the titanium-enolate complex below the plane of the enolate [1]. This arrangement defines the absolute configuration at the newly formed C-2 stereocenter [1]. The reaction proceeds through two possible diastereomeric transition states, with the sterically less hindered pathway strongly favored, resulting in a 6-8:1 diastereomeric ratio [1].

The coupling reaction is highly exothermic and requires careful temperature control at -45°C to prevent decomposition and maintain selectivity [1]. Following the addition, both primary products undergo in situ hydrolysis with acid to cleave the ketal protecting group, forming the ketone-containing intermediate Eze-5 [1]. The minor, unwanted diastereoisomer exhibits greater solubility and can be effectively removed through a single crystallization process [1].

Fluoride Ion-Mediated Ring Closure

The final β-lactam ring formation involves a fluoride ion-mediated cyclization process that creates the characteristic four-membered lactam ring [1] [5]. This transformation utilizes N,O-bis(trimethylsilyl)acetamide (BSA) as the silylating agent and tetrabutylammonium hydroxide (TBAH) as the fluoride source [1].

The mechanism begins with the silyl protection of the alcohol functionality in the Eze-7 intermediate using hexamethyldisilazane and lithium perchlorate [1]. The resulting silyl ether provides the requisite nucleophilic character for the subsequent cyclization [1]. Treatment with BSA and catalytic amounts of TBAH in tetrahydrofuran at -20°C initiates the ring closure process [1].

The fluoride ion, derived from TBAH, acts as a nucleophile that facilitates the formation of the β-lactam ring through an intramolecular cyclization mechanism [1] [5]. This process occurs with high trans-selectivity, exclusively producing the trans-β-lactam configuration required for biological activity [1]. The formation of the alternative cis-β-lactam from epimeric starting materials proceeds much more slowly, ensuring high stereochemical purity in the final product [1].

Following ring closure, the benzyl and trimethylsilyl protecting groups are removed through palladium-catalyzed hydrogenation under acidic conditions [1]. The crude ezetimibe product undergoes final purification through crystallization and recrystallization to achieve pharmaceutical-grade purity [1].

Diastereoselective Construction of β-Lactam Core

The diastereoselective construction of the β-lactam core represents one of the most challenging aspects of ezetimibe synthesis due to the requirement for precise stereochemical control [1] [6]. The success of this transformation relies on the careful orchestration of several factors, including the choice of chiral auxiliary, reaction conditions, and substrate preorganization [1].

The foundation of diastereocontrol lies in the use of (S)-4-phenyloxazolidin-2-one as the chiral auxiliary [1]. This Evans auxiliary provides a rigid framework that effectively communicates stereochemical information to the newly forming bonds [1]. The phenyl substituent creates a well-defined steric environment that favors approach of the electrophilic imine from the less hindered face [1].

The titanium enolate geometry plays a crucial role in determining the stereochemical outcome [1]. Under the reaction conditions employed, the enolate adopts a (Z)-configuration exclusively due to chelation effects and steric interactions [1]. This geometric constraint, combined with the facial bias imposed by the chiral auxiliary, results in high levels of diastereoselectivity [1].

The temperature control during the coupling reaction is critical for maintaining both selectivity and yield [1]. The highly exothermic nature of the transformation requires cooling to -45°C to prevent thermal decomposition and epimerization of sensitive intermediates [1]. Under these carefully controlled conditions, the reaction proceeds to give the desired diastereomer in a 6-8:1 ratio over alternative stereoisomers [1].

Side Chain Modifications

The side chain modifications in ezetimibe synthesis involve several key transformations that install the characteristic 3-(4-fluorophenyl)-3-hydroxypropyl substituent [1] [3]. These modifications must be conducted in a manner that preserves the stereochemical integrity of the molecule while efficiently building the required functionality [1].

The initial side chain construction begins with the radical allylation process described previously [3]. This transformation installs a three-carbon unit that serves as the foundation for subsequent elaboration [3]. The choice of radical chemistry for this step is particularly advantageous as it avoids the harsh conditions and potential rearrangements associated with ionic processes [3].

Following allyl introduction, the terminal alkene undergoes selective oxidation to introduce the carbonyl functionality required for subsequent carbon-carbon bond formation [3]. The Wacker oxidation protocol provides high regioselectivity for this transformation, avoiding competing reactions at other positions within the molecule [3].

The final side chain modification involves the addition of the 4-fluorophenyl group through nucleophilic addition to the aldehyde intermediate [3]. This transformation employs organometallic reagents, typically Grignard or organolithium species, to effect the desired carbon-carbon bond formation [3]. The reaction conditions must be carefully optimized to minimize competing reactions such as enolate formation or reduction [3].

Protecting Group Strategies

Effective protecting group strategies are essential for the successful synthesis of ezetimibe due to the presence of multiple reactive functional groups that must be selectively manipulated throughout the synthetic sequence [1] [7]. The choice of protecting groups must balance stability under reaction conditions with ease of removal at the appropriate stage [7].

For phenolic hydroxyl protection, benzyl chloroformate (carbobenzoxy, Cbz) serves as the protecting group of choice for the imine component [1]. This carbamate protecting group provides excellent stability under the basic and low-temperature conditions employed in the titanium-catalyzed coupling reaction [1]. The benzyl carbamate can be cleanly removed through palladium-catalyzed hydrogenation without affecting other sensitive functionalities [1].

Alcohol protection utilizes trimethylsilyl groups, specifically introduced through treatment with hexamethyldisilazane (HMDS) in the presence of lithium perchlorate [1]. The trimethylsilyl protecting group offers several advantages, including stability under the reaction conditions and easy removal through treatment with fluoride sources or mild acid [1]. The choice of this protecting group is particularly important for the final ring closure step, where the silyl ether serves as the nucleophilic partner [1].

Ketone protection employs dimethyl ketal formation using trimethyl orthoformate and p-toluenesulfonic acid [1]. This protecting group strategy prevents unwanted reactions at the ketone carbonyl during the subsequent coupling and manipulation steps [1]. The ketal can be cleanly removed through mild acid hydrolysis to regenerate the ketone functionality when required [1].

The strategic use of tert-butyldimethylsilyl (TBDMS) protecting groups has also been explored for phenolic protection in alternative synthetic routes [7]. This protecting group offers enhanced stability compared to other silyl groups and can be selectively removed under acidic conditions without affecting other functionalities [7]. The TBDMS group is particularly advantageous in industrial-scale synthesis due to its stability and cost-effectiveness [7].

Purification Techniques

The purification of fluorinated β-lactam intermediates and final products requires specialized techniques that can effectively separate closely related stereoisomers and regioisomers [1] [8]. The choice of purification method depends on the specific characteristics of the compounds being separated and the level of purity required [8].

Flash column chromatography using silica gel serves as the primary purification method for most synthetic intermediates [8]. The technique employs gradient elution with petroleum ether and ethyl acetate mixtures to achieve effective separation of fluorinated compounds [8]. The presence of fluorine atoms often enhances the chromatographic behavior of these molecules, facilitating their purification [8].

Crystallization represents the most effective method for achieving high-purity final products [1]. The crystallization process is particularly effective for ezetimibe and its analogs due to their favorable solid-state properties [1]. Multiple recrystallization steps from methanol or other appropriate solvents can achieve pharmaceutical-grade purity levels exceeding 99% [1].

High-performance liquid chromatography (HPLC) techniques are employed both for analytical assessment and preparative-scale purification [1]. Reverse-phase HPLC using C8 or C18 columns with acetonitrile-buffer mobile phases provides excellent resolution of stereoisomers and related impurities [1]. The method enables both quantitative analysis and preparative separation when high-purity reference standards are required [1].

Extractive workup procedures utilizing acid-base partitioning are commonly employed for preliminary purification and removal of byproducts [1]. These methods take advantage of the amphoteric nature of many intermediates to achieve effective separation from neutral and ionic impurities [1]. The choice of extraction conditions must be carefully optimized to prevent epimerization or decomposition of sensitive intermediates [1].